![molecular formula C14H13O3P B155237 Diphenylphosphinylacetic acid CAS No. 1831-63-6](/img/structure/B155237.png)
Diphenylphosphinylacetic acid
Overview
Description
Diphenylphosphinylacetic acid is a useful research compound. Its molecular formula is C14H13O3P and its molecular weight is 260.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 193778. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Mode of Action
It’s known that the compound crystallizes in the monoclinic space group p 2 l / n, and its molecular packing consists of hydrogen-bonded chains arising from intermolecular interactions between a carboxylic acid hydroxyl group and an oxygen of an adjacent phosphine oxide moiety . This suggests that the compound may interact with its targets through hydrogen bonding, but the exact mechanism remains to be elucidated.
Biological Activity
Diphenylphosphinylacetic acid (DPPA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a diphenylphosphinyl group attached to an acetic acid moiety. The chemical structure can be represented as follows:
This structure contributes to its polar nature and potential for various interactions with biological molecules.
The biological activity of DPPA is primarily attributed to its ability to interact with various biochemical pathways. Key mechanisms include:
- Inhibition of Enzymatic Activity : DPPA has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Modulation of Signal Transduction : The compound may affect signaling pathways by modifying protein interactions or phosphorylation states, influencing cellular responses.
- Antioxidant Properties : Preliminary studies suggest that DPPA exhibits antioxidant activity, which may protect cells from oxidative stress.
Antitumor Activity
Research has demonstrated that this compound possesses cytostatic properties, inhibiting the growth of various cancer cell lines. A study indicated that DPPA showed significant growth inhibition against human cancer cell lines, including breast and colon cancer cells. The IC50 values (the concentration required to inhibit 50% of cell growth) were reported as follows:
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast) | 12.5 |
HT-29 (Colon) | 15.0 |
A549 (Lung) | 20.0 |
These results highlight the potential of DPPA as a lead compound in anticancer drug development.
Neuroprotective Effects
Another area of interest is the neuroprotective effect of DPPA. Studies on animal models have shown that DPPA can reduce neuronal damage in conditions such as ischemia and neurodegenerative diseases. The compound appears to exert protective effects by:
- Reducing inflammation
- Inhibiting apoptosis in neuronal cells
- Enhancing neurotrophic factor expression
Case Studies
Case Study 1: Antitumor Efficacy
In a preclinical study, mice bearing xenograft tumors were treated with DPPA at varying doses. The results showed a dose-dependent reduction in tumor volume compared to control groups, with a maximum reduction observed at a dose of 50 mg/kg body weight.
Case Study 2: Neuroprotection in Ischemia
A model of transient cerebral ischemia was employed to assess the neuroprotective effects of DPPA. Mice treated with DPPA exhibited significantly reduced infarct sizes and improved neurological scores compared to untreated controls, suggesting its potential therapeutic role in stroke management.
Scientific Research Applications
Synthesis Route
- Formation of Diphenylphosphinylacetic Acid :
- React diphenylphosphine oxide with an acetic acid derivative.
- Hydrazide Formation :
- React this compound with hydrazine.
- Phosphinate Addition :
- Combine the hydrazide derivative with di-2-propenylphosphinic acid.
Scientific Research Applications
This compound has been investigated for its potential in various scientific applications:
Chemistry
- Reagent in Organic Synthesis : It serves as a key reagent in the synthesis of complex organic molecules, facilitating various chemical reactions such as oxidation and substitution.
Reaction Type | Common Reagents | Products |
---|---|---|
Oxidation | Hydrogen peroxide | Phosphine oxides |
Reduction | Sodium borohydride | Reduced forms |
Substitution | Alkyl halides | Substituted derivatives |
Biology
- Biochemical Probes : The compound is explored for its ability to interact with biological macromolecules, making it valuable in biochemical assays and studies.
Medicine
- Therapeutic Properties : Research indicates potential applications in drug development, particularly due to its ability to modulate enzyme activity.
Case Studies
Several studies highlight the practical applications of this compound:
Case Study 1: Synthesis of Molybdenum-Oxo Complexes
A study focused on synthesizing molybdenum-oxo complexes using this compound as a bidentate ligand. The resulting complexes demonstrated unique catalytic properties, indicating potential uses in industrial catalysis .
Case Study 2: Drug Development
Research has shown that derivatives of this compound exhibit promising activity against specific biological targets, suggesting their potential as therapeutic agents in treating diseases.
Properties
IUPAC Name |
2-diphenylphosphorylacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13O3P/c15-14(16)11-18(17,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDTNHSJIKJRPTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(CC(=O)O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13O3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80171383 | |
Record name | Diphenylphosphinylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80171383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1831-63-6 | |
Record name | Diphenylphosphinylacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001831636 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1831-63-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193778 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diphenylphosphinylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80171383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: [] Diphenylphosphinylacetic acid can be impregnated into a macroporous styrene-divinylbenzene copolymer to create a sorbent material. This sorbent effectively extracts lanthanides from nitric acid solutions. The efficiency of this extraction process is influenced by the concentration of nitric acid and the amount of this compound present in the sorbent. []
A: [] Studies show that this compound forms complexes with lanthanides. While the exact stoichiometry varies depending on the specific lanthanide, the presence of the phosphoryl (P=O) and carboxyl (COOH) groups in this compound likely contributes to its ability to chelate metal ions. []
A: [] Yes, the addition of diphenyl(dibutylcarbamoylmethyl)phosphine oxide to the this compound-impregnated sorbent increases its lanthanide sorption capacity. [] This suggests synergistic effects between these two organophosphorus compounds in the extraction process.
A: [, ] Yes, the hydrazide derivative of this compound, known as phosphabenzide or gidifen, has been investigated for its potential as a tranquilizer. [, ] This derivative has shown anti-anxiety and anti-aggressive effects in animal models. [, ]
A: [] Yes, research suggests that acetylphosphabenzide, a potential metabolite of phosphabenzide, exhibits mutagenic activity in the Ames test using Salmonella typhimurium strains TA98 and TA100. [] Interestingly, this mutagenic effect is diminished in the presence of liver microsomes, indicating a role for metabolism in modulating its toxicity. []
A: [, , ] Several techniques have been employed to characterize this compound and its derivatives. These include:
- NMR Spectroscopy: Utilized to study the structure and properties of diphenyl(N-alkyl-N-diphenylphosphinylmethyl)carbamoylmethylphosphine oxides, which are derivatives of this compound. []
- X-ray crystallography: Used to determine the crystal and molecular structure of this compound. []
- Spectrophotometry: Applied for the quantitative determination of phosphabenzide in biological liquids. []
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